[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate
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Overview
Description
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring, a hydrazinylidene group, and a fluorobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the cyclohexanecarbonylhydrazine precursor. This precursor is then reacted with 4-formylphenyl 2-fluorobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be explored for its potential as a biochemical probe or as a precursor for drug development. Its ability to interact with various biological targets makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects. Its structural features suggest it could be modified to develop new pharmaceuticals with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The fluorobenzoate moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: A simpler ester with similar fluorobenzoate functionality.
Cyclohexanecarbonylhydrazine: A precursor with similar hydrazinylidene structure.
4-Nitrophenyl activated esters: Used in similar synthetic applications.
Uniqueness
What sets [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate apart is its combination of a cyclohexane ring, hydrazinylidene group, and fluorobenzoate moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H21FN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h4-5,8-14,16H,1-3,6-7H2,(H,24,25)/b23-14+ |
InChI Key |
CAXFBMXWZJYQHM-OEAKJJBVSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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